molecular formula C21H18Cl2N4O2 B13764593 N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride CAS No. 66748-28-5

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride

Cat. No.: B13764593
CAS No.: 66748-28-5
M. Wt: 429.3 g/mol
InChI Key: CJGRPJLIJGFRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .

Preparation Methods

The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several steps. One common synthetic route includes the Friedländer reaction, which is a classical method for constructing the 1,5-naphthyridine scaffold. Other methods include the Skraup synthesis, Semmler-Wolff reaction, and hetero-Diels-Alder reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

66748-28-5

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H

InChI Key

CJGRPJLIJGFRGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.